
2-amino-N-methylpyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-methylpyrimidine-5-sulfonamide is an organic compound with the molecular formula C5H8N4O2S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylpyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials like benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In industrial settings, the oxidative coupling of thiols and amines is a highly efficient method for synthesizing sulfonamides. This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl compounds.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often employs halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrimidines .
Applications De Recherche Scientifique
2-amino-N-methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-amino-N-methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the synthesis of bacterial DNA by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidine: Known for its antiplasmodial activity.
N-methylpyrimidine: Used in various chemical syntheses.
Pyrimidine-5-sulfonamide: Investigated for its antimicrobial properties.
Uniqueness
What sets 2-amino-N-methylpyrimidine-5-sulfonamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H8N4O2S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
2-amino-N-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c1-7-12(10,11)4-2-8-5(6)9-3-4/h2-3,7H,1H3,(H2,6,8,9) |
Clé InChI |
NWSZZXDKLNKQAS-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CN=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
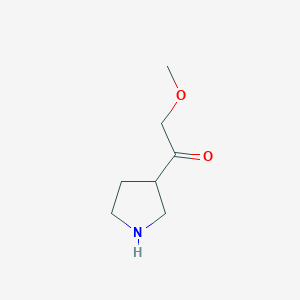

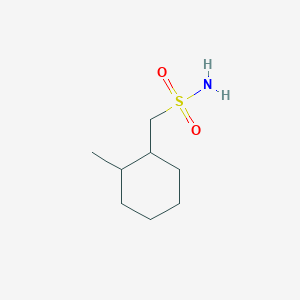
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
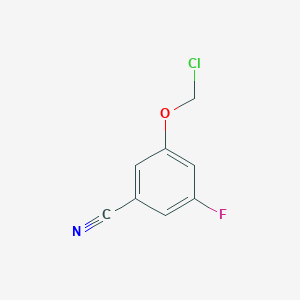

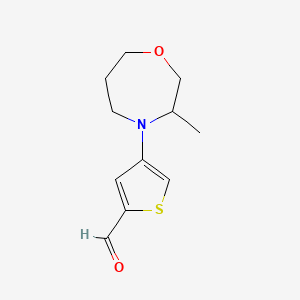
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
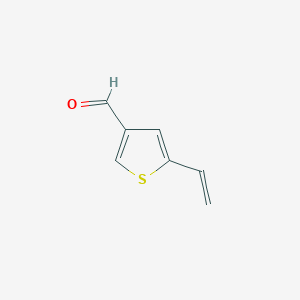
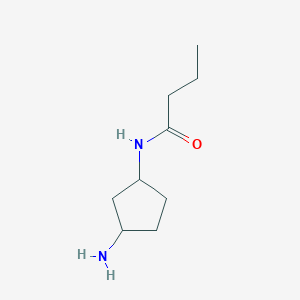

![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
